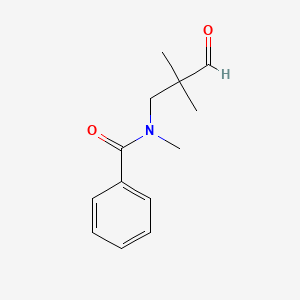
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two chloroethyl groups attached to a cyclopentylethanamine backbone, and it is often used in research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride typically involves the reaction of N,N-bis(2-chloroethyl)methylamine with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product. The reaction mass is typically purified using techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water are commonly used.
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N,N-bis(2-aminoethyl)-2-cyclopentylethanamine .
Applications De Recherche Scientifique
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride involves its ability to alkylate DNA and other cellular components. This alkylation leads to the formation of cross-links in DNA, inhibiting DNA synthesis and causing cell death. The compound targets rapidly dividing cells, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-chloroethyl)methylamine: Similar structure but with a methyl group instead of a cyclopentyl group.
Tris(2-chloroethyl)amine: Contains three chloroethyl groups and is used in similar applications.
N,N-bis(2-chloroethyl)hydrazine: Another related compound with hydrazine instead of an amine group.
Uniqueness
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride is unique due to its cyclopentyl group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
91369-36-7 |
|---|---|
Formule moléculaire |
C11H22Cl3N |
Poids moléculaire |
274.7 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride |
InChI |
InChI=1S/C11H21Cl2N.ClH/c12-6-9-14(10-7-13)8-5-11-3-1-2-4-11;/h11H,1-10H2;1H |
Clé InChI |
RCSVGMUQZAJAOR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCN(CCCl)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)




![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)

![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)

![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)

